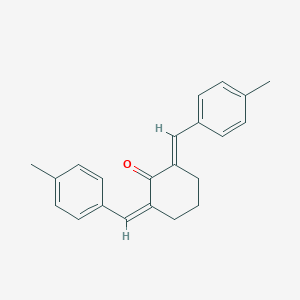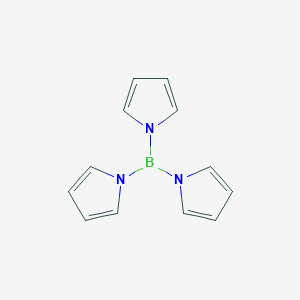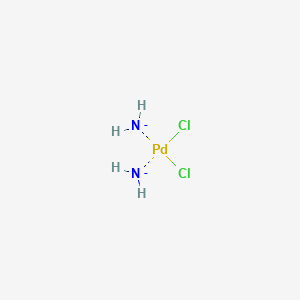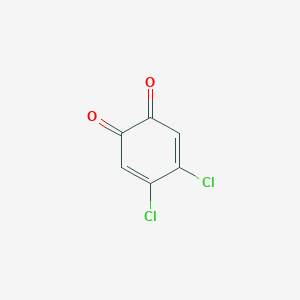
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-101 is a high-quality water-based and asbestos-free putty developed to patch holes and overjoints on gypsum boards. It contains sufficient binders to secure the reinforcing tape and gradually increases in strength and hardness as it dries. It has excellent crack resistance and sandability, superior paint compatibility, and minimal shrinkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: K-101 Gypsum Putty is prepared by mixing 9 liters of clean water with 20 kilograms of K-103 Fast Setting Gypsum Compound until a lump-free homogenous paste is achieved. The use of a power mixer is recommended for optimum results .
Industrial Production Methods: K-101 Gypsum Putty is produced in large quantities and packaged in 4-liter and 16-liter containers. It is formulated for interior applications only and is specially designed for use on gypsum boards .
Chemical Reactions Analysis
Types of Reactions: K-101 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: K-101 can react with oxygen to form oxides.
Reduction: It can be reduced using reducing agents such as hydrogen.
Substitution: K-101 can undergo substitution reactions with halogens and other reactive species.
Major Products Formed: The major products formed from these reactions include oxides, reduced forms of the compound, and substituted derivatives .
Scientific Research Applications
K-101 has a wide range of scientific research applications, including:
Chemistry: Used as a filler and binder in various chemical formulations.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the development of medical-grade gypsum for casts and molds.
Industry: Applied in the construction industry for patching and repairing gypsum boards
Mechanism of Action
K-101 exerts its effects by forming a strong bond with the surface of gypsum boards. The binders in K-101 secure the reinforcing tape and gradually increase in strength and hardness as it dries. This process involves the formation of a homogenous paste that fills holes and overjoints, providing excellent crack resistance and sandability .
Comparison with Similar Compounds
K-103 Fast-Setting Gypsum Compound: A powder-type gypsum-based filler formulated to patch holes and overjoints that are at least 3 millimeters wide in drywalls.
BOYSEN® Permacoat™ Flat B-701: A primer used in conjunction with K-101 for optimal results.
Uniqueness: K-101 stands out due to its superior paint compatibility, minimal shrinkage, and excellent crack resistance. It is specifically designed for interior applications on gypsum boards, making it a preferred choice in the construction industry .
Properties
CAS No. |
18989-35-0 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3 |
InChI Key |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Key on ui other cas no. |
18989-35-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)







